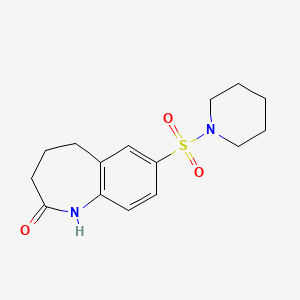![molecular formula C19H21ClN4 B7835259 N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835259.png)
N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” is a chemical entity with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to purify the compound and verify its structure.
Chemical Reactions Analysis
Types of Reactions
“N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
“N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new molecules.
Biology: It is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of “N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the structure of the compound and the nature of its interactions with the target molecules.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-15-6-2-1-5-14(15)13-22-18-19(9-11-21-12-10-19)24-17-8-4-3-7-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVOREQCWCWHCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7835177.png)
![1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7835182.png)
![Ethyl 2-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7835186.png)
![Ethyl 3-(3,4-diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7835193.png)
![ethyl 4-[3-(4-ethylphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B7835217.png)
![1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE](/img/structure/B7835219.png)
![1-(3-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7835221.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B7835229.png)
![1-(2-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7835233.png)
![methyl {6-[(diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetate](/img/structure/B7835245.png)
![ethyl 2-{4-[(octahydro-2H-pyrido[1,2-a]pyrazin-2-ylcarbonyl)amino]phenyl}acetate](/img/structure/B7835246.png)

![N-[(2-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835255.png)
![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7835261.png)
